N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C10H17N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,3,5-trimethylpyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
1,3,5-trimethylpyrazole + formaldehyde + methylamine → this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like halides and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazole compounds.
Scientific Research Applications
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
- 1,3,5-trimethyl-4-(methylamino)methylpyrazole
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(5-9-3)7(2)11(4)10-6/h9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBORGGVCQYVMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342191 | |
Record name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514816-08-1 | |
Record name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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